molecular formula C24H25NO2 B566195 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone CAS No. 1797982-43-4

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone

Cat. No.: B566195
CAS No.: 1797982-43-4
M. Wt: 359.469
InChI Key: SYWTYOYZEANJFO-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone is an organic compound with a complex structure that includes benzyl, methyl, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a phenylmethoxybenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of solid acid catalysts, such as zeolites, can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A related compound with a simpler structure, used in the synthesis of amphetamines.

    Benzyl methyl ketone: Another related compound with similar reactivity and applications.

Uniqueness

1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of benzyl, methyl, and phenylmethoxy groups provides distinct properties that differentiate it from simpler analogs.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-19(25(2)17-20-9-5-3-6-10-20)24(26)22-13-15-23(16-14-22)27-18-21-11-7-4-8-12-21/h3-16,19H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWTYOYZEANJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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